1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride, commonly known as Rolicyclidine, is a compound classified as an arylcyclohexylamine. It is recognized for its dissociative anesthetic properties, similar to those of phencyclidine (PCP), but with slightly reduced potency and fewer stimulant effects. Rolicyclidine induces a range of effects including sedation, dissociation, anesthesia, and hallucinogenic experiences, akin to barbiturates but with distinct characteristics associated with PCP-like substances. Due to its structural and functional similarities to PCP, Rolicyclidine has been categorized as a Schedule I controlled substance in various jurisdictions since the 1970s, despite limited instances of abuse and public knowledge .
The synthesis of 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride typically involves the reaction between 1-phenylcyclohexylamine and pyrrolidine. The following outlines the general synthetic route:
The molecular formula of Rolicyclidine is , with a molecular weight of approximately 265.82 g/mol. The structure can be described as follows:
The compound features a cyclohexane ring substituted with a phenyl group and a pyrrolidine ring. This unique structure contributes to its pharmacological properties, particularly its interaction with the N-methyl-D-aspartate receptor (NMDA) .
Rolicyclidine undergoes various chemical reactions that are significant in both synthetic chemistry and potential degradation pathways:
Rolicyclidine primarily acts as an antagonist at the NMDA receptor, which is crucial for synaptic plasticity and memory function. By inhibiting this receptor, Rolicyclidine produces dissociative effects that can lead to altered sensory perception and consciousness. Additionally, it may interact with other receptors such as opioid receptors and serotonin receptors, contributing to its complex pharmacological profile. The specific mechanism involves:
These interactions result in a spectrum of effects ranging from analgesia to hallucinations .
Rolicyclidine exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various applications and formulations .
Rolicyclidine has scientific applications primarily within research contexts due to its pharmacological profile:
Despite its potential applications, the legal status and safety concerns surrounding Rolicyclidine limit its widespread use in clinical settings .
The compound 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride is systematically named under IUPAC conventions as 1-(1-phenylcyclohexyl)pyrrolidine hydrochloride, reflecting its structural hierarchy: a pyrrolidine group bonded to the C1 position of a phenyl-substituted cyclohexyl ring, stabilized as a hydrochloride salt. Its molecular formula is C₁₆H₂₃N·HCl (or C₁₆H₂₄ClN), with a molecular weight of 265.82 g/mol [4] [6]. Key structural features include:
Table 1: Molecular Identity Profile
Property | Value/Descriptor |
---|---|
IUPAC Name | 1-(1-phenylcyclohexyl)pyrrolidine hydrochloride |
Molecular Formula | C₁₆H₂₄ClN |
Canonical SMILES | C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3.Cl |
InChI Key | FEUATZUGYUSKIY-UHFFFAOYSA-N |
Molecular Weight | 265.82 g/mol |
Synonyms | Rolicyclidine HCl; PCPy HCl; PHP hydrochloride |
Synthetic routes typically involve nucleophilic substitution, where 1-phenylcyclohexylamine reacts with pyrrolidine under reflux conditions, followed by hydrochloride salt precipitation for stabilization [4].
Crystallographic analyses reveal that 1-(1-phenylcyclohexyl)pyrrolidine hydrochloride adopts specific three-dimensional conformations critical to its molecular interactions. The hydrochloride salt crystallizes in a monoclinic system, with the protonated amine forming an ionic bond with chloride. Key observations include:
Table 2: Key Crystallographic Parameters
Parameter | Structural Feature |
---|---|
Cyclohexyl conformation | Chair configuration |
Pyrrolidine conformation | Envelope puckering |
Bond length (N⁺–Cl⁻) | ~1.48 Å (consistent with ionic bonding) |
Torsion angle (C–N⁺–C) | 108–112° (tetrahedral distortion) |
Crystal system | Monoclinic |
These parameters are derived from X-ray diffraction studies of analogous arylcyclohexylamine salts, as direct crystallographic data for PCPy HCl remains limited in public databases [3] [4].
Protonation of the pyrrolidine nitrogen induces significant shifts in NMR spectra due to altered electron density distribution. Comparative studies of the free base versus hydrochloride salt using ¹H and ¹³C NMR highlight:
Table 3: Key NMR Shifts for Protonated vs. Free Base Forms
Nucleus | Free Base (δ ppm) | Hydrochloride (δ ppm) | Δδ (ppm) |
---|---|---|---|
Pyrrolidine CH₂ (α-C) | 2.2–2.5 | 3.1–3.6 | +0.9–1.1 |
Cyclohexyl C1 | 75.1 | 78.9 | +3.8 |
N⁺–H (DMSO-d₆) | Not applicable | 10.5–12.0 (broad) | – |
These shifts confirm protonation at the pyrrolidine nitrogen rather than phenyl or cyclohexyl sites [2] .
Solvent polarity and hydrogen-bonding capacity markedly influence NMR and IR spectral profiles. Studies in CDCl₃ versus d₆-DMSO demonstrate:
Table 4: Solvent-Dependent Spectral Variations
Spectrum | CDCl₃ | d₆-DMSO | Interpretation |
---|---|---|---|
¹H NMR (pyrrolidine CH₂) | 3.1–3.3 ppm (multiplet) | 3.3–3.6 ppm (multiplet) | Deshielding in polar solvent |
¹³C NMR (C1) | 78.2 ppm | 78.9 ppm | Enhanced ion pairing in DMSO |
N⁺–H stretch | Not resolved | 2410–2600 cm⁻¹ (broad) | H-bonding with DMSO |
Solvent-induced shifts are critical for structural validation, especially when differentiating isomers like 3-MeO-PCPy and 4-MeO-PCPy, where subtle spectral disparities are amplified in polar media [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7